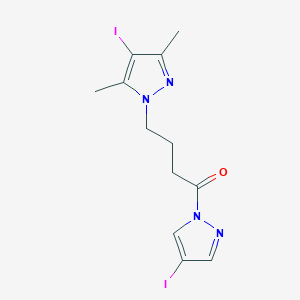![molecular formula C19H16N2O8 B11484212 2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11484212.png)
2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, hydroxymethyl, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the pyran ring system. Key steps include:
Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with methanol in the presence of an acid catalyst.
Construction of the pyran ring: This involves the cyclization of an appropriate precursor, often using a Lewis acid catalyst.
Introduction of functional groups: Amino, hydroxymethyl, and carbonitrile groups are introduced through nucleophilic substitution and other functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE can undergo various types of chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-6-(METHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
The uniqueness of 2-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H16N2O8 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C19H16N2O8/c1-24-12-4-9(14(25-2)18-16(12)26-7-27-18)13-10(5-20)19(21)29-15-11(23)3-8(6-22)28-17(13)15/h3-4,13,22H,6-7,21H2,1-2H3 |
InChI Key |
CGTONIUUYIZXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11484139.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide](/img/structure/B11484150.png)
![3-(2-fluorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484156.png)
![(2Z)-2-[2-(4-ethoxyphenyl)hydrazinylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11484157.png)
![N-[2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11484160.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexanecarboxamide](/img/structure/B11484169.png)
![4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11484177.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[(1-phenylcyclopropyl)methyl]prolinamide](/img/structure/B11484189.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484191.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11484200.png)
![4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11484201.png)
![ethyl 4-[5-(4-tert-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11484206.png)
